2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide
Description
2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropylsulfonyl group and a methylimidazole moiety
Properties
IUPAC Name |
2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-13(2,20(18,19)10-5-6-10)12(17)16(4)9-11-14-7-8-15(11)3/h7-8,10H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTJZJZMURICCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=NC=CN1C)S(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide typically involves multiple steps:
Formation of the Cyclopropylsulfonyl Intermediate: The initial step involves the preparation of the cyclopropylsulfonyl chloride by reacting cyclopropylsulfonic acid with thionyl chloride.
Amidation Reaction: The cyclopropylsulfonyl chloride is then reacted with 2-dimethylamino-2-methylpropanamide in the presence of a base such as triethylamine to form the desired sulfonamide.
Introduction of the Methylimidazole Group: The final step involves the alkylation of the sulfonamide with 1-methylimidazole using a suitable alkylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may impart biological activity, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group and the methylimidazole moiety are likely involved in binding interactions with these targets, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide: This compound shares a similar core structure but differs in the substitution pattern on the imidazole ring.
N-(2-dimethylaminoethyl)-N-methyl-2-cyclopropylsulfonylacetamide: Another related compound with a different amide linkage.
Uniqueness
2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications, distinguishing it from other similar molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
